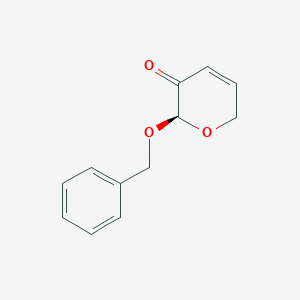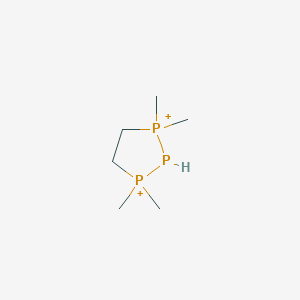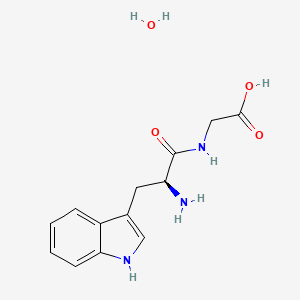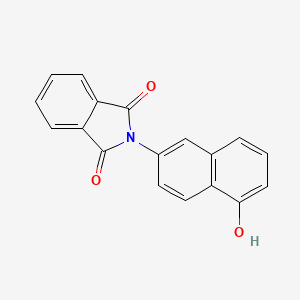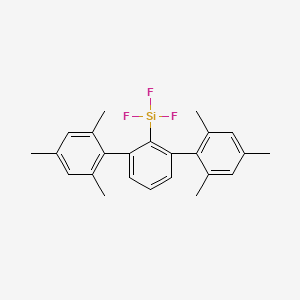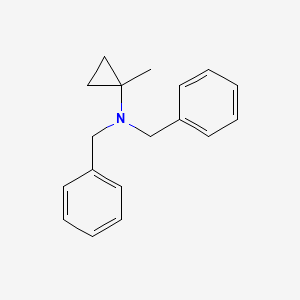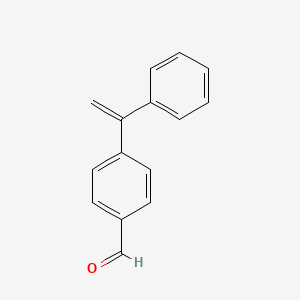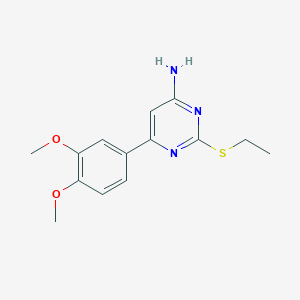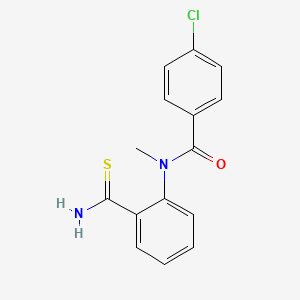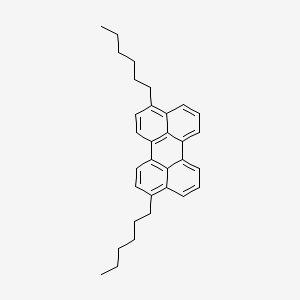![molecular formula C12H7BrO3 B14254326 7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl- CAS No. 189831-95-6](/img/structure/B14254326.png)
7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- is a complex organic compound that belongs to the class of furobenzopyrans. This compound is characterized by its unique structure, which includes a furobenzopyran core with a bromine atom at the 2-position and a methyl group at the 9-position. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- typically involves multi-step organic reactions. One common approach is the bromination of 7H-Furo3,2-gbenzopyran-7-one, followed by methylation at the 9-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylation step often involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine (TEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide derivative.
科学的研究の応用
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- involves its interaction with specific molecular targets. The bromine atom and methyl group influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar core structure but different substituents.
- 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy- : Similar core structure with a methoxy group at the 9-position.
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(2,3-epoxy-3-methylbutoxy)- : Similar core structure with an epoxy group.
Uniqueness
The uniqueness of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- lies in its specific substituents, which impart distinct chemical properties and reactivity. The presence of the bromine atom allows for unique substitution reactions, while the methyl group influences the compound’s overall stability and reactivity.
特性
CAS番号 |
189831-95-6 |
|---|---|
分子式 |
C12H7BrO3 |
分子量 |
279.09 g/mol |
IUPAC名 |
2-bromo-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H7BrO3/c1-6-11-7(2-3-10(14)16-11)4-8-5-9(13)15-12(6)8/h2-5H,1H3 |
InChIキー |
MLLVXPKUZABOBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC3=C1OC(=C3)Br)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


